Dichloromethane-d2

Catalog No.
S774833
CAS No.
1665-00-5
M.F
CH2Cl2
M. Wt
86.94 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dichloromethane-d2

CAS Number

1665-00-5

Product Name

Dichloromethane-d2

IUPAC Name

dichloro(dideuterio)methane

Molecular Formula

CH2Cl2

Molecular Weight

86.94 g/mol

InChI

InChI=1S/CH2Cl2/c2-1-3/h1H2/i1D2

InChI Key

YMWUJEATGCHHMB-DICFDUPASA-N

SMILES

C(Cl)Cl

Synonyms

Dichlorodideuteriomethane; Dichlorodideuteromethane; Dichloromethane-d2; Dideuteriodichloromethane; Dideuteriomethylene chloride; Dideuterodichloromethane; Methylene chloride-d2; Methylene-d2 chloride; Methylene-d2 dichloride; d2-Methylene chloride

Canonical SMILES

C(Cl)Cl

Isomeric SMILES

[2H]C([2H])(Cl)Cl

Nuclear Magnetic Resonance (NMR) Spectroscopy

One of the primary applications of Dichloromethane-d2 lies in the field of NMR spectroscopy []. Due to its high deuteration level (typically exceeding 99.8%), Dichloromethane-d2 offers a significant advantage in NMR experiments.

  • Reduced signal interference: The presence of hydrogen atoms (protons) in a solvent molecule can lead to overlapping signals with the protons in the sample being analyzed. Deuteration replaces these protons with deuterium atoms, which have a negligible magnetic moment and do not interfere with the desired signals [, ]. This "lock" solvent technique allows researchers to observe the signals of interest with greater clarity and sensitivity.
  • Internal standard: Dichloromethane-d2 can also be used as an internal standard in NMR experiments. Its well-defined chemical shift and peak intensity enable researchers to calibrate their spectra and ensure consistency across measurements [].

Extraction and Purification

Dichloromethane-d2 finds use in the extraction and purification of various organic compounds []. Its ability to dissolve a wide range of non-polar and moderately polar substances makes it a suitable solvent for isolating target molecules from complex mixtures. Additionally, its deuterated nature minimizes interference with subsequent NMR analysis of the extracted compounds.

Material Science Applications

Dichloromethane-d2 can be employed in specific material science applications. Its properties, such as volatility and solvency, enable researchers to:

  • Prepare deuterated polymers: By dissolving a polymer in Dichloromethane-d2 and subsequently removing the solvent, researchers can obtain deuterated versions of the polymer for further analysis using techniques like solid-state NMR spectroscopy [].
  • Study solvent-polymer interactions: Dichloromethane-d2 can be used to investigate the interactions between solvents and polymers. By analyzing the changes in the solvent's NMR spectrum upon interacting with the polymer, researchers can gain insights into the nature and strength of these interactions [].

Dichloromethane-d2 is a derivative of dichloromethane (CH2Cl2), a common organic solvent, where the hydrogen (H) atoms are replaced with deuterium (D) atoms. Deuterium is a stable isotope of hydrogen with a neutron in its nucleus. This isotopic substitution offers several advantages for NMR analysis [].

The significance of Dichloromethane-d2 lies in its ability to act as a solvent for NMR spectroscopy without interfering with the NMR signals of the sample itself. This is because deuterium has a spin quantum number of 1 (unlike hydrogen's 1/2), making it NMR inactive. Consequently, Dichloromethane-d2 does not contribute any peaks to the NMR spectrum, allowing clear observation of the sample's signals [].


Molecular Structure Analysis

Dichloromethane-d2 possesses a simple tetrahedral geometry. The central carbon atom (C) is bonded to two deuterium (D) atoms and two chlorine (Cl) atoms. The bond angles between the C-D and C-Cl bonds are approximately 109.5°, reflecting the sp3 hybridization of the central carbon [].

A notable aspect of the structure is the presence of deuterium instead of hydrogen. The increased mass of deuterium compared to hydrogen leads to a slight difference in bond lengths and vibrational frequencies compared to dichloromethane. However, these differences are minimal and do not significantly alter the overall structure or chemical properties [].


Chemical Reactions Analysis

  • Hydrolysis: Dichloromethane reacts with water to form formaldehyde (HCHO) and hydrochloric acid (HCl) [].

CH2Cl2 + H2O -> HCHO + 2HCl

  • Dehydrohalogenation: At high temperatures or with strong bases, dichloromethane can lose a molecule of HCl to form dichlorocarbene (CCl2), a reactive intermediate [].

CH2Cl2 -> CCl2 + HCl

Dichloromethane-d2 itself is unlikely to undergo these reactions due to the increased stability of the C-D bond compared to the C-H bond.


Physical And Chemical Properties Analysis

  • Melting Point: -97 °C (literature) []
  • Boiling Point: 40 °C (literature) []
  • Density: 1.362 g/mL at 25 °C (literature) []
  • Solubility: Miscible with most organic solvents, slightly soluble in water (≤ 0.01%) []
  • Chemical Properties: Relatively stable under normal conditions. Can react with strong bases and oxidizers [].

Mechanism of Action (not applicable)

Dichloromethane-d2 does not have a specific biological mechanism of action. Its primary function is as an inert solvent in NMR spectroscopy.

Dichloromethane-d2 shares many safety concerns with its parent compound, dichloromethane. It is:

  • Suspected Carcinogen: Dichloromethane-d2 is classified as possibly carcinogenic to humans by the International Agency for Research on Cancer (IARC).
  • Toxic: Exposure to Dichloromethane-d2 can cause skin irritation, eye irritation, drowsiness, and dizziness [].
  • Environmental Hazard: Dichloromethane-d2 should be handled and disposed of according to proper regulations to minimize environmental impact.

Dichloromethane-d2 can be synthesized through various methods:

  • Deuteration of Dichloromethane: This involves reacting dichloromethane with deuterated reagents or using deuterated solvents in the presence of catalysts.
  • Hydrogen-Deuterium Exchange: This method utilizes catalysts to facilitate the exchange of hydrogen atoms for deuterium in the dichloromethane molecule.
  • Direct Synthesis: Another approach includes synthesizing dichloromethane-d2 directly from deuterated methane and chlorine gas under controlled conditions .

Dichloromethane-d2 is predominantly used in:

  • Nuclear Magnetic Resonance Spectroscopy: As a solvent that minimizes proton interference.
  • Organic Synthesis: Serving as a general solvent for various organic reactions.
  • Laboratory Research: Employed in studies requiring deuterated solvents for isotopic labeling and tracing experiments .

Dichloromethane-d2 shares similarities with several other chlorinated hydrocarbons and deuterated compounds. Below is a comparison highlighting its uniqueness:

Compound NameChemical FormulaUnique Features
DichloromethaneCH₂Cl₂Non-deuterated form; higher toxicity and health risks.
TrichloromethaneCHCl₃More chlorine atoms; used as a solvent but more toxic.
Deuterated EthanolC₂H₅DDifferent functional group; less volatile than dichloromethane-d2.
Deuterated AcetoneC₃D₆OKetone structure; used in similar applications but different reactivity profile.

Dichloromethane-d2's primary uniqueness lies in its use as an NMR solvent due to the absence of protons that would interfere with spectral readings, making it invaluable for precise chemical analysis .

XLogP3

1.5

GHS Hazard Statements

Aggregated GHS information provided by 53 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (84.91%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (84.91%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (83.02%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H351 (92.45%): Suspected of causing cancer [Warning Carcinogenicity];
H373 (79.25%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

1665-00-5

Wikipedia

Deuterated dichloromethane

Dates

Modify: 2023-08-15

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